molecular formula C21H20Cl2N6O B11624229 1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methylphenyl)amino]methylidene}urea

1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methylphenyl)amino]methylidene}urea

Cat. No.: B11624229
M. Wt: 443.3 g/mol
InChI Key: PAALBBCBKWIDEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-DICHLOROPHENYL)-1-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]UREA is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a dichlorophenyl group, a dimethylpyrimidinyl group, and a methyleneurea linkage, making it a subject of interest for researchers.

Properties

Molecular Formula

C21H20Cl2N6O

Molecular Weight

443.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylphenyl)carbamimidoyl]urea

InChI

InChI=1S/C21H20Cl2N6O/c1-12-4-6-15(7-5-12)26-20(28-19-24-13(2)10-14(3)25-19)29-21(30)27-16-8-9-17(22)18(23)11-16/h4-11H,1-3H3,(H3,24,25,26,27,28,29,30)

InChI Key

PAALBBCBKWIDEL-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/NC(=O)NC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)NC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-(3,4-DICHLOROPHENYL)-1-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]UREA typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 3 and 4 positions.

    Synthesis of the dimethylpyrimidinyl intermediate: This involves the alkylation of pyrimidine to introduce methyl groups at the 4 and 6 positions.

    Coupling reaction: The dichlorophenyl and dimethylpyrimidinyl intermediates are coupled using a suitable reagent, such as a base or a catalyst, to form the final compound.

Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

3-(3,4-DICHLOROPHENYL)-1-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]UREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or pyrimidinyl rings are replaced with other groups using suitable reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(3,4-DICHLOROPHENYL)-1-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]UREA has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3,4-DICHLOROPHENYL)-1-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit the activity of a kinase enzyme, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-(3,4-DICHLOROPHENYL)-1-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]UREA can be compared with similar compounds, such as:

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